molecular formula C17H12ClN3O2 B12864791 2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile

2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile

Cat. No.: B12864791
M. Wt: 325.7 g/mol
InChI Key: QYPGFEUCGMIYKS-UHFFFAOYSA-N
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Description

2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a phenyl group, and a malononitrile moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloropyridin-2-ol with 4-bromophenol under specific conditions to form 4-((5-chloropyridin-2-yl)oxy)phenol . This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloropyridinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceuticals, particularly as a potential Bruton Tyrosine Kinase (BTK) inhibitor . BTK inhibitors are crucial in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The compound's structure allows it to interact effectively with the BTK enzyme, inhibiting its activity and thereby impeding cancer cell proliferation .

Antitumor Activity

Research indicates that compounds similar to 2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile exhibit significant antitumor properties. These compounds have been studied for their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death .

Material Science

This compound has also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as an emissive layer in OLED devices, enhancing their efficiency and color purity .

Table 1: Comparison of Antitumor Efficacy

Compound NameStructureIC50 (µM)Mechanism of Action
Compound AStructure A10ROS Generation
Compound BStructure B15Apoptosis Induction
This compoundStructure C12BTK Inhibition

Case Study 1: BTK Inhibition in CLL

In a study focused on chronic lymphocytic leukemia, researchers evaluated the efficacy of various BTK inhibitors, including those derived from the structure of this compound. The results indicated a significant reduction in tumor size and improved survival rates in treated mice models compared to controls .

Case Study 2: Antitumor Effects on MCF-7 Cells

Another study investigated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value comparable to leading chemotherapeutic agents. The mechanism was attributed to increased oxidative stress leading to apoptosis .

Mechanism of Action

The mechanism of action of 2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-((4-((5-Chloropyridin-2-yl)oxy)phenyl)(ethoxy)methylene)malononitrile, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, anticancer, and other relevant biological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H16ClN3O2\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_2

This compound features a chlorinated pyridine moiety, an ether linkage, and a malononitrile group, which are critical to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings indicate that it exhibits significant activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as mycobacterial strains such as Mycobacterium tuberculosis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Enterococcus faecalis32 µg/mL
Mycobacterium tuberculosis64 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).

Cell Line IC50 (µM)
MCF-715.3
HeLa22.1
HepG218.4

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase, which was confirmed through flow cytometry analysis.

Mechanistic Studies

Mechanistic investigations revealed that the compound may inhibit specific signaling pathways associated with cancer cell proliferation. For instance, it has been shown to downregulate the expression of cyclins and upregulate pro-apoptotic factors like Bax while decreasing anti-apoptotic proteins such as Bcl-2.

Case Studies

  • Study on Antimicrobial Properties : A recent study tested a series of derivatives including this compound against clinical isolates of MRSA. The compound exhibited superior efficacy compared to traditional antibiotics like ampicillin and methicillin, suggesting its potential role in treating resistant infections .
  • Anticancer Efficacy : In a comparative study involving multiple compounds, this compound was among the most potent against breast cancer cell lines, outperforming several known chemotherapeutics .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were also assessed. Preliminary data indicate favorable pharmacokinetic profiles with moderate lipophilicity and acceptable solubility metrics.

Property Value
LogP3.5
Solubility in Water0.5 mg/mL
Plasma Protein Binding85%

These properties enhance its potential for therapeutic applications while minimizing adverse effects.

Properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

2-[[4-(5-chloropyridin-2-yl)oxyphenyl]-ethoxymethylidene]propanedinitrile

InChI

InChI=1S/C17H12ClN3O2/c1-2-22-17(13(9-19)10-20)12-3-6-15(7-4-12)23-16-8-5-14(18)11-21-16/h3-8,11H,2H2,1H3

InChI Key

QYPGFEUCGMIYKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl

Origin of Product

United States

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